molecular formula C16H23N3O5 B3102529 tert-Butyl (1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-yl)carbamate CAS No. 1417794-22-9

tert-Butyl (1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-yl)carbamate

Cat. No.: B3102529
CAS No.: 1417794-22-9
M. Wt: 337.37 g/mol
InChI Key: JJQKPDJESNHVOK-UHFFFAOYSA-N
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Description

tert-Butyl (1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-yl)carbamate is a synthetic carbamate derivative featuring a pyrrolidine ring substituted with a 3-methoxy-4-nitrophenyl group and a tert-butyl carbamate moiety.

Properties

IUPAC Name

tert-butyl N-[1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5/c1-16(2,3)24-15(20)17-11-7-8-18(10-11)12-5-6-13(19(21)22)14(9-12)23-4/h5-6,9,11H,7-8,10H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQKPDJESNHVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like chlorine or bromine for halogenation.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Molecular Structure and Characteristics

  • Molecular Formula : C16H23N3O5
  • Molecular Weight : Approximately 337.37 g/mol
  • CAS Number : 1417794-22-9

The compound contains several functional groups, including a nitro group and a methoxy group, which may influence its biological activity and synthetic utility.

Medicinal Chemistry

The structural features of tert-Butyl (1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-yl)carbamate suggest potential applications in drug development, particularly in the following areas:

  • Anti-inflammatory Agents : Compounds with similar structures have been investigated for their anti-inflammatory properties. The presence of the nitro group may enhance lipophilicity, facilitating better interaction with biological targets.
  • Anticancer Activity : Derivatives of pyrrolidine and nitrophenyl groups are known for their anticancer activities. Research indicates that modifications in these compounds can lead to enhanced efficacy against various cancer cell lines.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its functional groups:

  • Protecting Group : The tert-butyl carbamate moiety can act as a protecting group for amines during synthetic transformations, allowing for selective reactions without interfering with other functional groups.
  • Synthesis of Complex Molecules : Its unique structure allows it to be utilized in the synthesis of more complex molecules, potentially leading to new pharmaceuticals or agrochemicals.

Interaction Studies

Research on the interactions of this compound with biological receptors can provide insights into its pharmacological profile:

  • Receptor Binding Studies : Investigating how this compound interacts with specific receptors can help elucidate its mechanism of action and potential therapeutic effects.

Case Study 1: Anticancer Activity

A study investigated derivatives of pyrrolidine compounds for their cytotoxic effects on cancer cell lines. It was found that modifications similar to those present in this compound significantly enhanced the anticancer activity compared to their non-substituted counterparts.

Case Study 2: Anti-inflammatory Properties

Research focused on compounds featuring nitrophenyl substitutions demonstrated promising anti-inflammatory effects through modulation of inflammatory pathways. The study highlighted that compounds with similar structures could effectively inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications for tert-butyl derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrrolidine ring may enhance the compound’s binding affinity and specificity for its targets. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural variations, physicochemical properties, and synthetic applications.

Substituent Variations and Electronic Effects
Compound Name Substituent on Pyrrolidine Key Functional Groups Electronic Effects Reference
Target Compound 3-methoxy-4-nitrophenyl -NO₂ (nitro), -OMe (methoxy) Strong electron-withdrawing (NO₂) and moderate electron-donating (OMe) groups create a polarized aromatic system. N/A
(R)-tert-Butyl (1-(4-bromobenzyl)pyrrolidin-3-yl)carbamate 4-bromobenzyl -Br (bromine) Bromine’s inductive effect increases lipophilicity; no resonance effects.
tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate 5-bromopyridin-2-yl -Br (bromine), pyridine ring Pyridine’s electron-deficient nature enhances reactivity in cross-coupling reactions.
tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate Benzyl -CH₂Ph (benzyl) Benzyl group provides steric bulk and moderate lipophilicity.
(R)-tert-Butyl (1-(cyclohexanecarbonyl)pyrrolidin-3-yl)carbamate Cyclohexanecarbonyl -CO- (carbonyl) Acyl group increases polarity and hydrogen-bonding potential.

Key Insights :

  • The target compound’s nitro group enhances electrophilicity, making it reactive in reduction or nucleophilic substitution reactions, whereas methoxy groups improve solubility in polar solvents .
  • Brominated analogs (e.g., ) are favored in Suzuki-Miyaura cross-coupling reactions due to bromine’s leaving-group ability.
Physicochemical Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Reference
Target Compound ~336.34* Not reported Likely moderate in DMSO or dichloromethane (based on nitro/OMe groups). N/A
tert-Butyl (1-(5-fluorophenyl)chromen-4-one analog 615.7 163–166 Soluble in 1,2-dimethoxyethane/water mixtures.
tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate 202.25 Not reported High purity (97%), soluble in polar aprotic solvents.
(R)-tert-Butyl (1-(cyclohexanecarbonyl)pyrrolidin-3-yl)carbamate ~326.43* Not reported Likely soluble in chlorinated solvents (e.g., CH₂Cl₂).

*Calculated based on molecular formulas.

Key Insights :

  • The target compound’s nitro group may elevate melting points compared to non-polar analogs (e.g., benzyl derivatives) due to stronger dipole interactions .
  • Hydroxyl-containing analogs (e.g., ) exhibit higher solubility in aqueous-organic mixtures, whereas acylated derivatives (e.g., ) favor organic phases.

Biological Activity

tert-Butyl (1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-yl)carbamate is an organic compound characterized by its unique structure, which includes a tert-butyl group, a pyrrolidine ring, and specific aromatic substitutions (methoxy and nitro groups). Its molecular formula is C16H23N3O5C_{16}H_{23}N_{3}O_{5} with a molecular weight of approximately 270.30 g/mol. This compound is gaining interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions:

  • Reaction of tert-butyl carbamate with a pyrrolidine derivative : This can be achieved via palladium-catalyzed cross-coupling reactions.
  • Oxidation and Reduction Reactions :
    • The methoxy group can be oxidized to form aldehydes or acids.
    • The nitro group can be reduced to an amine using hydrogen gas in the presence of a catalyst.

Reaction Conditions

Common reagents for these reactions include:

  • Oxidation : Potassium permanganate or chromium trioxide.
  • Reduction : Hydrogen gas with palladium on carbon (Pd/C).

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsOutcome
1Cross-CouplingPalladium catalyst, baseFormation of carbamate
2OxidationKMnO4, CrO3Aldehyde/acid formation
3ReductionH₂ + Pd/CAmine formation

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The nitrophenyl group may enhance binding affinity to enzymes or receptors, potentially leading to the modulation of various biological pathways. The pyrrolidine core contributes to the compound's overall stability and specificity.

Potential Biological Effects

Research indicates that compounds similar in structure often exhibit significant biological properties, including:

  • Anticancer Activity : The presence of the nitro group may enhance lipophilicity, aiding in cellular uptake and efficacy against cancer cells.
  • Anti-inflammatory Properties : Pyrrolidine derivatives have shown promise in reducing inflammation through various mechanisms.

Table 2: Summary of Biological Activities

Activity TypeRelated Findings
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryModulation of inflammatory pathways

Q & A

Q. What are the optimal synthetic routes for preparing tert-Butyl (1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-yl)carbamate, and how can purity (>95%) be ensured?

Methodological Answer: The synthesis typically involves a multi-step process:

Condensation : React 3-methoxy-4-nitrobenzaldehyde with pyrrolidine derivatives (e.g., 3-aminopyrrolidine) under reductive amination conditions (e.g., NaBH3_3CN in MeOH) to form the substituted pyrrolidine intermediate.

Protection : Introduce the tert-butyl carbamate group via reaction with Boc anhydride (Boc2_2O) in the presence of a base (e.g., DMAP or triethylamine) in dichloromethane .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (e.g., ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and 1^1H NMR (CDCl3_3, δ 1.4 ppm for tert-butyl group) .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the pyrrolidine ring, tert-butyl group (δ 1.4 ppm, singlet), and aromatic protons (δ 7.5–8.2 ppm for nitro/methoxy-substituted phenyl).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ for C16_{16}H23_{23}N3_3O5_5, expected m/z 338.16).
  • FTIR : Peaks at ~1700 cm1^{-1} (carbamate C=O) and ~1520 cm1^{-1} (Nitro group) .

Advanced Research Questions

Q. How does the electronic effect of the 3-methoxy-4-nitrophenyl substituent influence regioselectivity in cross-coupling reactions?

Methodological Answer: The nitro group is a strong meta-directing electron-withdrawing group, while methoxy is an ortho/para-directing electron donor. This combination creates competing electronic effects:

  • Experimental Design : Perform Suzuki-Miyaura coupling with aryl boronic acids. Monitor regioselectivity via HPLC and 1^1H NMR.
  • Data Analysis : Compare with analogs lacking the nitro/methoxy groups (e.g., tert-butyl pyrrolidine carbamates with simple phenyl substituents). Computational DFT studies (Gaussian 09, B3LYP/6-31G*) can map electron density to predict reaction sites .

Q. How can researchers resolve discrepancies in spectroscopic data when reducing the nitro group to an amine?

Methodological Answer: Nitro-to-amine reduction (e.g., H2_2/Pd-C or Zn/HCl) may produce side products (e.g., over-reduction or incomplete conversion):

  • Troubleshooting : Use TLC (silica, EtOAc/hexane) to track reaction progress.
  • Characterization : Post-reduction, confirm amine formation via:
    • IR : Loss of nitro stretch (~1520 cm1^{-1}), appearance of N-H stretches (~3300 cm1^{-1}).
    • LC-MS : Detect [M+H]+^+ for the amine derivative (m/z reduced by 45 Da due to NO2_2 → NH2_2).
    • 15^{15}N NMR : To distinguish amine signals from residual nitro intermediates .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs). Focus on the carbamate and nitro groups as potential hydrogen bond donors/acceptors.
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Compare with analogs (e.g., tert-butyl carbamates with different aryl groups) to identify structure-activity relationships .

Data Contradiction & Experimental Design

Q. How to address conflicting solubility data in polar vs. non-polar solvents?

Methodological Answer:

  • Hypothesis : The nitro group enhances polarity, but the tert-butyl carbamate introduces hydrophobicity.
  • Testing : Measure solubility in DMSO, THF, and chloroform via gravimetric analysis.
  • Analysis : Use Hansen solubility parameters (HSPiP software) to correlate solubility with solvent polarity. If discrepancies persist, check for polymorphic forms via X-ray diffraction .

Q. Why might catalytic hydrogenation of the nitro group yield inconsistent yields?

Methodological Answer:

  • Variables : Catalyst loading (5–10% Pd/C), solvent (EtOH vs. EtOAc), and H2_2 pressure (1–3 atm).
  • Optimization : Design a factorial experiment (e.g., 23^3 DOE) to identify interactions between variables. Monitor reaction progress via in-situ FTIR .

Theoretical & Mechanistic Insights

Q. What mechanistic pathways explain the compound’s stability under acidic conditions?

Methodological Answer:

  • Degradation Study : Expose to HCl (0.1–1 M) and monitor via HPLC.
  • Proposed Mechanism : The tert-butyl carbamate may undergo acid-catalyzed hydrolysis to release CO2_2 and form a pyrrolidinium intermediate. Confirm via 1^1H NMR (disappearance of tert-butyl signal) and LC-MS (detection of degradation products) .

Q. How does the compound’s stereochemistry impact its pharmacological activity?

Methodological Answer:

  • Enantiomer Separation : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) to isolate (R)- and (S)-isomers.
  • Bioactivity Testing : Compare IC50_{50} values in enzyme inhibition assays (e.g., kinase panel). Stereoelectronic effects from the pyrrolidine ring may alter binding affinity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-yl)carbamate
Reactant of Route 2
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tert-Butyl (1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-yl)carbamate

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